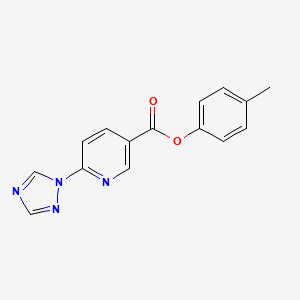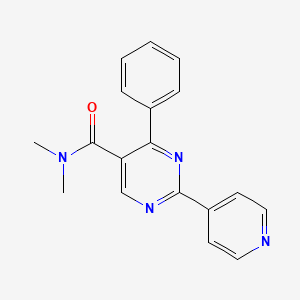![molecular formula C21H15N3O2 B3134408 N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide CAS No. 400079-99-4](/img/structure/B3134408.png)
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Übersicht
Beschreibung
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide, commonly known as QNB, is a chemical compound that has been extensively studied for its various applications in scientific research. QNB is a potent and selective antagonist of the muscarinic acetylcholine receptor, which is a key target for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
QNB has been extensively used in scientific research for its ability to selectively block the muscarinic acetylcholine receptor. This receptor is involved in various physiological processes, including cognition, memory, and motor control. QNB has been used as a tool to study the role of the muscarinic receptor in these processes and to develop new drugs targeting this receptor.
Wirkmechanismus
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor, which means that it binds to the receptor and prevents the binding of the endogenous ligand, acetylcholine. This results in the inhibition of downstream signaling pathways that are activated by the receptor. The blockade of the muscarinic receptor by QNB has been shown to affect various physiological processes, including cognition, memory, and motor control.
Biochemical and Physiological Effects
QNB has been shown to have several biochemical and physiological effects in various animal models. In rats, QNB has been shown to impair working memory and attention, as well as induce motor deficits. QNB has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. In addition, QNB has been shown to affect the cardiovascular system, causing a decrease in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
QNB has several advantages for use in lab experiments. It is a potent and selective antagonist of the muscarinic receptor, which allows for the precise manipulation of this receptor in various animal models. QNB is also readily available and relatively inexpensive, making it a cost-effective tool for scientific research. However, there are also limitations to the use of QNB in lab experiments. QNB has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, the use of QNB in animal models may not fully replicate the effects of muscarinic receptor blockade in humans.
Zukünftige Richtungen
There are several future directions for the use of QNB in scientific research. One area of interest is the development of new drugs targeting the muscarinic receptor for the treatment of various diseases. QNB has been used as a tool to study the role of the muscarinic receptor in these diseases, and new drugs targeting this receptor may have therapeutic potential. Another area of interest is the development of new animal models to study the effects of muscarinic receptor blockade. These models may provide new insights into the role of the muscarinic receptor in various physiological processes. Finally, the use of QNB in combination with other drugs may provide new therapeutic approaches for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(4-quinoxalin-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(15-6-2-1-3-7-15)23-16-10-12-17(13-11-16)26-20-14-22-18-8-4-5-9-19(18)24-20/h1-14H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWGUJUDZWPHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)




![1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one](/img/structure/B3134380.png)
![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)


![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)